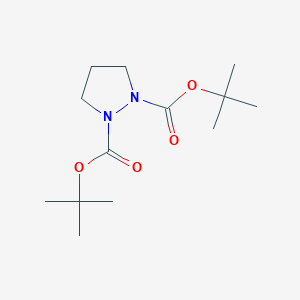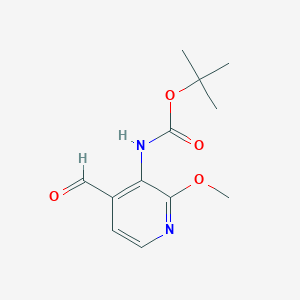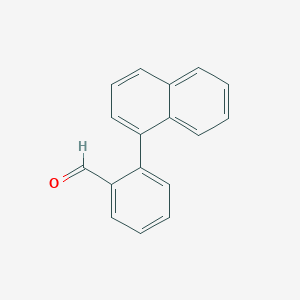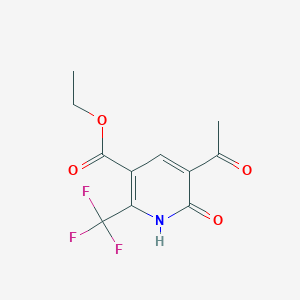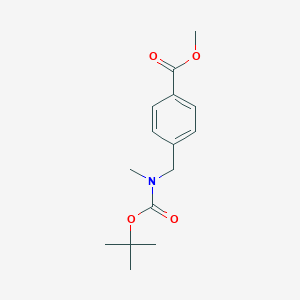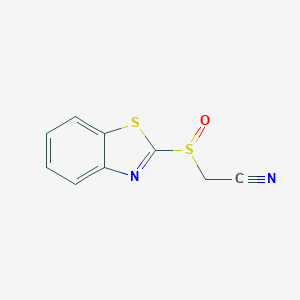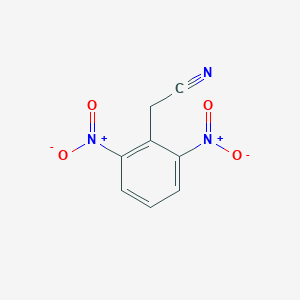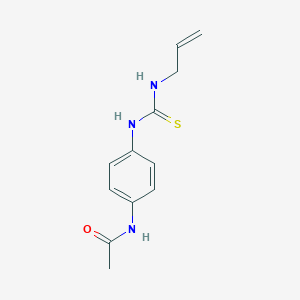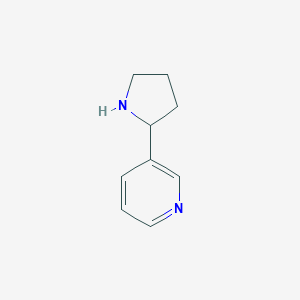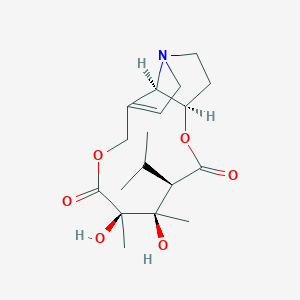
Luteoloside
Overview
Description
Mechanism of Action
Target of Action
Cynaroside primarily targets Cell Division Cycle 25A (CDC25A) . CDC25A is a key regulator of cell cycle progression and is considered a crucial target of Cynaroside in colorectal cancer cells . It also interacts with the MET/AKT/mTOR signaling pathway , which plays important roles in regulating various biological processes, including cell proliferation, apoptosis, autophagy, invasion, and tumorigenesis .
Mode of Action
Cynaroside interacts with its targets, leading to significant changes in cellular processes. It inhibits the expression of CDC25A, leading to a decrease in cell proliferation . It also blocks the MET/AKT/mTOR axis by decreasing the phosphorylation level of AKT, mTOR, and P70S6K . This results in the inhibition of cell growth, migration, invasion, and tumorigenesis in gastric cancer .
Biochemical Pathways
Cynaroside affects several biochemical pathways. It is involved in the cell cycle signaling pathway , as evidenced by the differential expression of genes in this pathway upon Cynaroside treatment . It also regulates the AMPK/SIRT3/Nrf2 pathway , which plays a crucial role in inhibiting doxorubicin-induced cardiomyocyte pyroptosis .
Result of Action
Cynaroside has been found to markedly inhibit cell proliferation and colony formation in vitro . It also decreases the expression of KI67, a cell nuclear antigen, and inhibits DNA replication, arresting cells in the G1/S phase . These effects contribute to its anticancer activity in various tumor types .
Action Environment
The action, efficacy, and stability of Cynaroside can be influenced by environmental factors. It’s worth noting that Cynaroside is a flavonoid glycoside that widely exists in plants , suggesting that it is stable in various environmental conditions.
Biochemical Analysis
Biochemical Properties
Cynaroside plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the cell cycle signaling pathway by downregulating the expression of Cell Division Cycle 25A (CDC25A), a key enzyme involved in cell cycle progression .
Cellular Effects
Cynaroside has significant effects on various types of cells and cellular processes. It has been reported to markedly inhibit cell proliferation and colony formation in colorectal cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Cynaroside exerts its effects at the molecular level through various mechanisms. It has been found to block the MET/AKT/mTOR axis by decreasing the phosphorylation level of AKT, mTOR, and P70S6K, thereby inhibiting cell growth, migration, invasion, and tumorigenesis in gastric cancer .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cynaroside have been observed to change over time. It has been found to inhibit DNA replication and arrest cells in the G1/S phase in vitro
Dosage Effects in Animal Models
In animal models, the effects of Cynaroside vary with different dosages. For instance, it has been found to ameliorate methotrexate-induced enteritis in rats at doses of 10, 20, or 40 mg/kg
Metabolic Pathways
Cynaroside is involved in various metabolic pathways. It has been found to interact with enzymes such as CDC25A
Preparation Methods
Synthetic Routes and Reaction Conditions: Luteoloside can be synthesized through enzymatic glycosylation of luteolin using UDP-glucose flavone 7-O-β-glucosyltransferase. This enzyme catalyzes the transfer of glucose from UDP-glucose to luteolin, forming this compound .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as olive leaves. The extraction process can be optimized using ball milling-assisted extraction, which enhances the mass transfer of this compound from the plant cells to the solvent. Optimal conditions for extraction include a temperature of 58.4°C, a solvent-to-solid ratio of 31.3 mL/g, and a milling speed of 328 rpm .
Chemical Reactions Analysis
Types of Reactions: Luteoloside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoids.
Substitution: Acetylated derivatives of this compound.
Scientific Research Applications
Luteoloside has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid glycosides and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities. .
Industry: Utilized in the development of natural health products and supplements due to its bioactive properties.
Comparison with Similar Compounds
Luteoloside is similar to other flavonoid glycosides such as:
Luteolin: The aglycone form of this compound, known for its antioxidant and anti-inflammatory properties.
Quercetin: Another flavonoid glycoside with similar biological activities, including antioxidant and anticancer effects.
Rutin: A glycoside of quercetin, known for its vascular protective effects.
Uniqueness: this compound is unique due to its specific glycosylation at the 7-O position, which enhances its solubility and bioavailability compared to its aglycone form, luteolin .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFNSGRTCBGNAN-QNDFHXLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949617 | |
| Record name | Luteolin 7-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Luteolin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5373-11-5, 26811-41-6 | |
| Record name | Luteolin 7-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5373-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Luteolin-7-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005373115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteolin glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026811416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Luteolin 7-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUTEOLIN 7-O-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98J6XDS46I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Luteolin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
256 - 258 °C | |
| Record name | Luteolin 7-glucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Luteoloside has been shown to exert its anti-inflammatory effects through multiple mechanisms. It can inhibit the production of inflammatory mediators such as nitric oxide (NO) [, , ], prostaglandin E2 (PGE2) [, , ], tumor necrosis factor-alpha (TNF-α) [, ], interleukin-6 (IL-6) [], cyclooxygenase-2 (COX-2) [, , ], and inducible nitric oxide synthase (iNOS) [, , ]. Furthermore, this compound can suppress the activation of the NLRP3 inflammasome, leading to decreased caspase-1 activation and IL-1β secretion []. It can also inhibit the activation of macrophage/microglia []. In addition, this compound has been shown to activate the Nrf2/HO-1 signaling pathway, which plays a role in reducing oxidative stress and inflammation [].
A: Research indicates that this compound interacts with various molecular targets in cancer cells. It can induce G0/G1 phase arrest by targeting p38 MAPK [] and G2/M phase arrest in human chronic myeloid leukemia K562 cells []. This compound also inhibits the proliferation and metastasis of hepatocellular carcinoma cells by inhibiting the NLRP3 inflammasome []. Furthermore, it has been shown to inhibit AKT/mTOR signaling pathways in prostate cancer cells, leading to growth inhibition and autophagy promotion [].
A: this compound exhibits neuroprotective effects by suppressing RANKL-induced osteoclastogenesis, a process implicated in neuroinflammation and neurodegeneration []. Additionally, it protects against methylglyoxal-induced damage in human dental pulp cells, suggesting a potential role in managing pulpal pathological conditions associated with diabetes [].
ANone: this compound (C21H20O11) has a molecular weight of 448.38 g/mol.
A: Yes, several studies have employed spectroscopic techniques to characterize this compound. For instance, researchers have used fluorescence spectroscopy to investigate the interaction between this compound and xanthine oxidase []. Additionally, studies have utilized UV, CD, Raman, and ATR-FTIR spectroscopy to analyze the effect of this compound on the secondary structure of lysozyme [].
A: A study using a validated HPLC-ESI-MS/MS method investigated the pharmacokinetics of this compound in beagle dogs following intravenous administration []. Results showed that this compound was detectable in plasma after administration. Further research is necessary to fully elucidate its absorption, distribution, metabolism, and excretion profile.
A: Yes, this compound has shown promising results in various in vivo models. It exhibits analgesic effects in a Complete Freund's Adjuvant-induced inflammatory pain model in mice, suggesting potential for chronic pain management []. Furthermore, this compound suppressed lipopolysaccharide (LPS)-induced osteolysis in vivo and RANKL-induced osteoclast differentiation in vitro []. Additionally, it has demonstrated hypolipidemic effects in rats with hyperlipidemia, suggesting its potential for managing lipid disorders [].
A: Several analytical techniques have been employed for the characterization and quantification of this compound. High-performance liquid chromatography (HPLC) coupled with various detectors such as diode-array detection (DAD) [, , ] and tandem mass spectrometry (MS/MS) [, ] are commonly used. Thin-layer chromatography (TLC) is another technique utilized for identification []. Additionally, near-infrared (NIR) spectroscopy has been explored as a rapid method for quantifying this compound in plant materials [, ].
A: The diverse biological activities of this compound make it a promising candidate for drug development in various therapeutic areas. Its anti-inflammatory properties could be explored for treating chronic inflammatory diseases like osteoarthritis []. The anti-cancer effects of this compound warrant further investigation for its potential as an anti-tumor agent [, , , ]. Moreover, its neuroprotective effects hold promise for developing therapies for neurodegenerative diseases [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



